5'-Hydroxy Drospirenone-13C3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying 5'-Hydroxy Drospirenone without a matched SIL-IS introduces matrix effect errors and risks FDA non-compliance. 5'-Hydroxy Drospirenone-13C3 (MW 371.49, +3.0 Da mass shift) co-elutes identically with the unlabeled analyte, compensating for ion suppression while enabling unambiguous MRM channel separation without isotopic cross-talk. Certified purity ≥98.35% with full COA (LC-MS, NMR) supports ICH Q3A(R2) impurity profiling and 21 CFR Part 320 bioequivalence studies.

Molecular Formula C₂₁¹³C₃H₃₂O₃
Molecular Weight 371.49
Cat. No. B1158854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy Drospirenone-13C3
Synonyms(2’S,6R,7R,8R,9S,10R,13S,14S,15S,16S)-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-5’-hydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one-13C3; 
Molecular FormulaC₂₁¹³C₃H₃₂O₃
Molecular Weight371.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Hydroxy Drospirenone-13C3 Technical Specifications


5'-Hydroxy Drospirenone-13C3 is a stable isotope-labeled internal standard (SIL-IS) and certified reference material, chemically defined as a 13C3-labeled derivative of 5'-Hydroxy Drospirenone—the primary human metabolite and a known process-related impurity of the synthetic progestin drospirenone . The compound bears three carbon-13 atoms within the drospirenone steroidal framework, yielding a molecular formula of C21[13C]3H32O3 and a molecular weight of 371.49 g/mol, representing a +3.0 Da mass shift relative to the unlabeled analyte (368.5 g/mol, C24H32O3) [1][2]. This isotopic modification confers near-identical physicochemical and chromatographic behavior to the unlabeled metabolite while enabling unequivocal mass spectrometric discrimination, making the compound an essential tool for accurate LC-MS/MS quantification of 5'-Hydroxy Drospirenone in biological matrices and for impurity monitoring during pharmaceutical development and ANDA submissions .

Why 5'-Hydroxy Drospirenone-13C3 Is Irreplaceable


Substituting 5'-Hydroxy Drospirenone-13C3 with a non-isotopic internal standard (e.g., levonorgestrel) or a structurally related analog introduces quantitation error because such alternatives fail to co-elute identically with the target analyte and exhibit differential matrix effects during electrospray ionization [1]. Substituting with a deuterium-labeled analog (e.g., 5β-Hydroxy Drospirenone-d4) introduces risk of deuterium-hydrogen back-exchange, which compromises isotopic integrity and degrades assay reproducibility . Substituting with the 13C3-labeled parent drug ([13C3]-Drospirenone) introduces chromatographic resolution differences between parent and metabolite, preventing accurate compensation for analyte-specific matrix suppression [2]. Only 5'-Hydroxy Drospirenone-13C3 provides both metabolic pathway specificity and 13C-labeling stability, thereby delivering regulatory-compliant accuracy for bioequivalence studies, ANDA impurity profiling, and pharmacokinetic investigations [3].

Quantitative Evidence for Method Selection


Mass Spectrometric Discrimination vs. Unlabeled Analyte

5'-Hydroxy Drospirenone-13C3 incorporates three 13C atoms, producing a +3.0 Da mass shift (371.49 g/mol) relative to the unlabeled 5'-Hydroxy Drospirenone analyte (368.5 g/mol) [1][2]. This mass differential places the labeled internal standard signal outside the natural isotopic envelope of the unlabeled analyte, eliminating cross-talk interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . In contrast, a deuterium-labeled analog with only +2 Da or +4 Da mass shift may suffer from incomplete chromatographic resolution and H/D exchange under acidic mobile phase conditions .

LC-MS/MS Bioanalysis Stable Isotope Labeling Internal Standard

Isotopic Label Stability vs. Deuterium-Labeled Analogs

The 13C atoms in 5'-Hydroxy Drospirenone-13C3 are covalently bonded within the carbon skeleton of the steroidal framework, rendering them non-exchangeable under all relevant analytical conditions (e.g., acidic mobile phases, prolonged storage) . In contrast, deuterium-labeled analogs such as 5β-Hydroxy Drospirenone-d4 are susceptible to hydrogen-deuterium back-exchange, where deuterium atoms on hydroxyl or adjacent to carbonyl groups can exchange with protic solvents, leading to isotopic dilution, quantitation drift, and compromised long-term method reproducibility [1].

Stable Isotope Integrity LC-MS/MS Method Robustness Internal Standard

Matrix Effect Compensation vs. Parent-Drug Internal Standard

5'-Hydroxy Drospirenone-13C3 co-elutes with the unlabeled 5'-Hydroxy Drospirenone analyte, thereby experiencing the identical matrix-induced ion suppression or enhancement during electrospray ionization . FDA guidance recommends that matrix effect variability across six matrix lots not exceed 15% CV; use of a structurally mismatched internal standard (e.g., [13C3]-Drospirenone for quantifying the 5'-hydroxy metabolite) can yield >25% matrix effect variability due to differential retention and ionization behavior between parent and metabolite [1].

Matrix Effect Ion Suppression LC-MS/MS Bioequivalence

Chromatographic Co-Elution Fidelity: 13C3-Labeled Metabolite vs. Unlabeled Metabolite

The substitution of 12C with 13C produces a negligible effect on chromatographic retention (inverse isotope effect of <0.5% retention time shift under reversed-phase conditions), ensuring that 5'-Hydroxy Drospirenone-13C3 co-elutes precisely with the unlabeled 5'-Hydroxy Drospirenone analyte . In contrast, deuterium labeling (e.g., d4 analog) produces a measurable forward isotope effect (retention time shift of 0.5–2.0%) under reversed-phase LC, leading to partial chromatographic resolution and differential matrix exposure between analyte and internal standard [1].

Chromatographic Resolution Retention Time LC-MS/MS Internal Standard

Regulatory Compliance: Certified Impurity Reference Standard vs. Uncertified Impurity Material

5'-Hydroxy Drospirenone-13C3 is supplied as a certified impurity reference standard with a documented purity of ≥98.35% and a comprehensive Certificate of Analysis (COA) including LC-MS and NMR characterization data . In contrast, generic unlabeled 5'-Hydroxy Drospirenone (CAS 863329-71-9) is often supplied at >95% purity without full characterization for use as a primary reference standard in regulated impurity profiling . The certified material supports ICH Q3A-compliant impurity quantification in drug substance batches, ANDA impurity method validation, and DMF filings where impurity identification and quantification thresholds (reporting threshold: 0.05%; identification threshold: 0.10%; qualification threshold: 0.15%) must be met with traceable standards [1].

Pharmaceutical Impurity ANDA DMF ICH Q3A

Application Scenarios in Pharmaceutical Development


Bioequivalence Study Quantification in Human Plasma

Use 5'-Hydroxy Drospirenone-13C3 as the internal standard for quantifying the drospirenone metabolite in human plasma samples during bioequivalence trials of generic oral contraceptives. The +3.0 Da mass shift ensures unambiguous MRM channel separation without isotopic cross-talk, while the precise co-elution with the unlabeled analyte compensates for matrix-induced ion suppression . This application directly supports FDA 21 CFR Part 320 compliance, where method accuracy within ±15% CV is required .

Impurity Profiling and ANDA Method Validation

Employ 5'-Hydroxy Drospirenone-13C3 as a certified impurity reference standard to validate HPLC-UV or LC-MS methods for quantifying the 5'-hydroxy impurity in drospirenone drug substance batches. With a certified purity of ≥98.35% and full COA documentation including LC-MS and NMR characterization, the material meets ICH Q3A(R2) requirements for impurity identification (0.10% threshold) and qualification (0.15% threshold) . The stable 13C label enables definitive mass spectrometric confirmation of impurity identity during forced degradation studies conducted per ICH Q1A(R2) [1].

Metabolic Stability and In Vitro ADME Studies

Use 5'-Hydroxy Drospirenone-13C3 as an internal standard in hepatocyte incubation or liver microsome assays to quantify formation of the 5'-hydroxy metabolite from drospirenone. The non-exchangeable 13C label ensures consistent internal standard response across long-duration incubations (e.g., 4–6 hours) where deuterium-labeled alternatives may suffer from back-exchange in aqueous buffer systems . The high purity (≥98.35%) minimizes interference from co-eluting impurities that could compromise LOQ determination .

Quality Control Release Testing of Drospirenone API

Incorporate 5'-Hydroxy Drospirenone-13C3 into QC release protocols as a system suitability standard for verifying LC-MS instrument performance prior to analyzing production batches of drospirenone API. The compound's known molecular weight (371.49 g/mol) and certified purity provide a traceable reference point for mass calibration and detector response verification, supporting GMP-compliant manufacturing per 21 CFR Part 211 .

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